molecular formula C9H18N2 B15228632 (S)-8-Azaspiro[4.5]decan-1-amine

(S)-8-Azaspiro[4.5]decan-1-amine

Cat. No.: B15228632
M. Wt: 154.25 g/mol
InChI Key: XWXDGRXUGNLFFC-QMMMGPOBSA-N
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Description

(S)-8-Azaspiro[4.5]decan-1-amine is a spirocyclic amine compound characterized by a unique structural framework. This compound features a spiro junction where a nitrogen atom is incorporated into the spiro ring system, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-8-Azaspiro[4.5]decan-1-amine typically involves the use of chiral auxiliaries or catalysts to ensure the desired stereochemistry. One common method involves the use of (S)-tert-butanesulfinamide as a chiral auxiliary. The process begins with the condensation of (S)-tert-butanesulfinamide with a suitable ketone, followed by a series of reactions including Grignard addition and deprotection steps to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-8-Azaspiro[4.5]decan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or hydrocarbons.

Scientific Research Applications

(S)-8-Azaspiro[4.5]decan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-8-Azaspiro[4.5]decan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Aminoadamantane: Another spirocyclic amine with a similar structural framework.

    Amantadine hydrochloride: A well-known antiviral and antiparkinsonian drug with a spirocyclic structure.

    Memantine hydrochloride: Used in the treatment of Alzheimer’s disease, also featuring a spirocyclic amine structure.

Uniqueness

(S)-8-Azaspiro[4.5]decan-1-amine is unique due to its specific stereochemistry and the presence of a nitrogen atom in the spiro ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

(4S)-8-azaspiro[4.5]decan-4-amine

InChI

InChI=1S/C9H18N2/c10-8-2-1-3-9(8)4-6-11-7-5-9/h8,11H,1-7,10H2/t8-/m0/s1

InChI Key

XWXDGRXUGNLFFC-QMMMGPOBSA-N

Isomeric SMILES

C1C[C@@H](C2(C1)CCNCC2)N

Canonical SMILES

C1CC(C2(C1)CCNCC2)N

Origin of Product

United States

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